molecular formula C14H18O B14416895 [(Cyclohexylidenemethoxy)methyl]benzene CAS No. 80336-22-7

[(Cyclohexylidenemethoxy)methyl]benzene

Cat. No.: B14416895
CAS No.: 80336-22-7
M. Wt: 202.29 g/mol
InChI Key: QIDGEDYRGOSRNZ-UHFFFAOYSA-N
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Description

[(Cyclohexylidenemethoxy)methyl]benzene is an organic compound that features a benzene ring substituted with a cyclohexylidene methoxy group. This compound is part of the broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyclohexylidenemethoxy)methyl]benzene typically involves the reaction of benzyl chloride with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the chloride ion is replaced by the cyclohexylidene methoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(Cyclohexylidenemethoxy)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexylidene group to a cyclohexyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Cyclohexylidene ketones or carboxylic acids.

    Reduction: Cyclohexylmethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

[(Cyclohexylidenemethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(Cyclohexylidenemethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

[(Cyclohexylidenemethoxy)methyl]benzene can be compared with other benzene derivatives such as:

    Toluene: A simple methyl-substituted benzene.

    Benzyl alcohol: A benzene ring with a hydroxymethyl group.

    Cyclohexylbenzene: A benzene ring with a cyclohexyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other benzene derivatives.

Properties

CAS No.

80336-22-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

cyclohexylidenemethoxymethylbenzene

InChI

InChI=1S/C14H18O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-11H2

InChI Key

QIDGEDYRGOSRNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=COCC2=CC=CC=C2)CC1

Origin of Product

United States

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